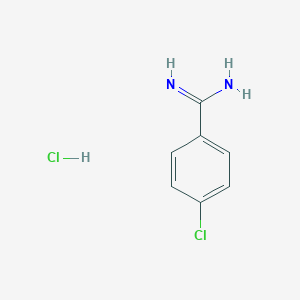
4-Chlorobenzene-1-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzene-1-carboximidamide hydrochloride is an organic compound with the molecular formula C7H8Cl2N2. It is a white to almost white crystalline powder that is soluble in water and alcohols. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzene-1-carboximidamide hydrochloride typically involves the reaction of 4-chlorobenzonitrile with ammonium chloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorobenzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chlorobenzene-1-carboxylic acid.
Reduction: Reduction reactions can convert it into 4-chlorobenzene-1-carboxamide.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions
Major Products Formed
Oxidation: 4-Chlorobenzene-1-carboxylic acid
Reduction: 4-Chlorobenzene-1-carboxamide
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Chlorobenzene-1-carboximidamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides .
Mécanisme D'action
The mechanism of action of 4-Chlorobenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorobenzene-1-carboxylic acid
- 4-Chlorobenzene-1-carboxamide
- 4-Chlorobenzylamine
- 4-Chlorobenzonitrile
Uniqueness
4-Chlorobenzene-1-carboximidamide hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and agrochemicals further highlights its importance in scientific research and industrial applications .
Propriétés
Numéro CAS |
14401-51-5 |
|---|---|
Formule moléculaire |
C7H8Cl2N2 |
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
4-chlorobenzenecarboximidamide;hydron;chloride |
InChI |
InChI=1S/C7H7ClN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H |
Clé InChI |
RXAOGVQDNBYURA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)Cl.Cl |
SMILES canonique |
[H+].C1=CC(=CC=C1C(=N)N)Cl.[Cl-] |
Key on ui other cas no. |
14401-51-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


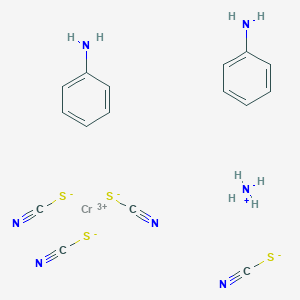
![[Cyclohexyl(diphenyl)methyl]benzene](/img/structure/B76563.png)
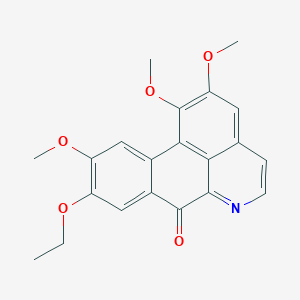
![4,4'-BIS[(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)AMINO]STILBENE-2,2'-DISULFONIC ACID](/img/structure/B76567.png)


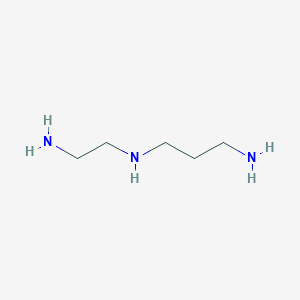
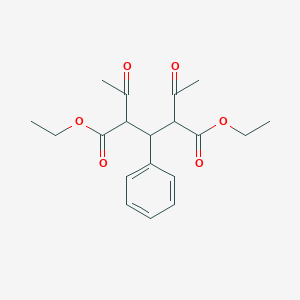


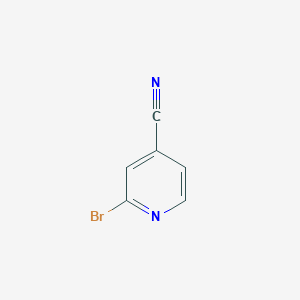
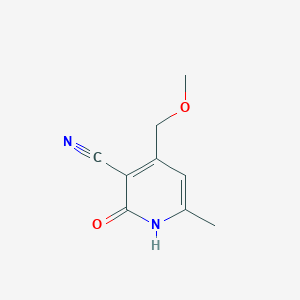
![2-Methylthieno[3,2-b]thiophene](/img/structure/B76589.png)

